(2-Chlorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
(2-Chlorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-amino alcohol.
Introduction of the Furan-2-ylmethyl Group: This step involves the sulfonylation of the azetidine ring with furan-2-ylmethyl sulfonyl chloride under basic conditions.
Attachment of the 2-Chlorophenyl Group: The final step involves the acylation of the azetidine derivative with 2-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (2-Chlorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
This compound may exhibit biological activity due to its structural features. It could be investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the azetidine ring and the furan moiety suggests that it could interact with biological targets in unique ways.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2-Chlorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
(2-Chlorophenyl)(3-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone: Similar structure but with a piperidine ring.
Uniqueness
The uniqueness of (2-Chlorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone lies in its azetidine ring, which is less common in organic compounds compared to pyrrolidine or piperidine rings. This structural feature could impart unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2-chlorophenyl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-14-6-2-1-5-13(14)15(18)17-8-12(9-17)22(19,20)10-11-4-3-7-21-11/h1-7,12H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTZRGMBZQKSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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